molecular formula C14H11F4N3O2 B12452505 N-[6-(4-Fluorophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]-N-methylglycine

N-[6-(4-Fluorophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]-N-methylglycine

Cat. No.: B12452505
M. Wt: 329.25 g/mol
InChI Key: RPYFGBXCZBFNFU-UHFFFAOYSA-N
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Description

N-[6-(4-Fluorophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]-N-methylglycine is a pyrimidine-derived compound featuring a trifluoromethyl group at the 4-position, a 4-fluorophenyl substituent at the 6-position, and an N-methylglycine moiety at the 2-position. This structure combines aromatic, electron-withdrawing (trifluoromethyl), and polar (glycine) groups, making it a candidate for pharmaceutical or agrochemical research. Its molecular formula is C₁₄H₁₁F₄N₃O₂ (molecular weight: 329.26 g/mol), as identified in (DT606) .

Properties

Molecular Formula

C14H11F4N3O2

Molecular Weight

329.25 g/mol

IUPAC Name

2-[[4-(4-fluorophenyl)-6-(trifluoromethyl)pyrimidin-2-yl]-methylamino]acetic acid

InChI

InChI=1S/C14H11F4N3O2/c1-21(7-12(22)23)13-19-10(6-11(20-13)14(16,17)18)8-2-4-9(15)5-3-8/h2-6H,7H2,1H3,(H,22,23)

InChI Key

RPYFGBXCZBFNFU-UHFFFAOYSA-N

Canonical SMILES

CN(CC(=O)O)C1=NC(=CC(=N1)C(F)(F)F)C2=CC=C(C=C2)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[6-(4-Fluorophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]-N-methylglycine typically involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through a condensation reaction between a fluorophenyl-substituted amine and a trifluoromethyl-substituted aldehyde.

    Introduction of the Methylglycine Moiety: The methylglycine group is introduced through a nucleophilic substitution reaction, where the pyrimidine intermediate reacts with a methylglycine derivative under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, pressure, and concentration of reactants, as well as using catalysts to enhance the reaction rate.

Chemical Reactions Analysis

Types of Reactions

N-[6-(4-Fluorophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]-N-methylglycine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorophenyl or trifluoromethyl groups are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

    Substitution: Nucleophilic reagents such as amines, thiols, and halides are used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated forms of the compound.

Scientific Research Applications

N-[6-(4-Fluorophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]-N-methylglycine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-[6-(4-Fluorophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]-N-methylglycine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exerting anticancer effects.

Comparison with Similar Compounds

Key Observations :

  • Electron-Donating vs. Withdrawing Groups : The 4-methoxyphenyl analog (electron-donating) may exhibit reduced metabolic stability compared to the 4-fluorophenyl variant (electron-withdrawing) .
  • Heterocyclic Modifications : Thiazol-2-yl substitution (DT556) introduces a heteroaromatic ring, which could alter binding affinity in biological targets .

Physicochemical Properties

Property N-[6-(4-Fluorophenyl)-...-N-methylglycine 4-Methoxyphenyl Analog Dichlorophenyl Analog Thiazol-2-yl Analog
Molecular Weight 329.26 341.29 380.16 318.28
LogP (Estimated) ~2.5–3.0 ~2.0–2.5 ~3.5–4.0 ~1.8–2.2
Water Solubility Low (trifluoromethyl dominance) Moderate (polar OCH₃) Very Low Moderate (S atom)

Notes:

  • The trifluoromethyl group contributes to high lipophilicity across all analogs.
  • N-methylation of glycine (vs. unmethylated DT605) increases LogP by ~0.3–0.5 units .

Biological Activity

N-[6-(4-Fluorophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]-N-methylglycine is a compound of interest due to its potential biological activities. This article explores its biological properties, including antimicrobial, anti-inflammatory, and cytotoxic effects, supported by data from various studies.

  • Molecular Formula: C14_{14}H11_{11}F4_{4}N3_{3}O2_{2}
  • Molecular Weight: 329.26 g/mol
  • CAS Number: 1845689-94-2

Antimicrobial Activity

Research indicates that compounds with trifluoromethyl groups, such as N-[6-(4-Fluorophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]-N-methylglycine, exhibit significant antimicrobial properties. In vitro studies have demonstrated effectiveness against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentrations (MICs) for these compounds were found to be lower than those of many traditional antibiotics, suggesting a promising alternative in treating resistant infections .

Table 1: Antimicrobial Activity of Selected Compounds

CompoundMIC (µg/mL)Target Organism
Compound A8MRSA
Compound B16Staphylococcus aureus
N-[6-(4-Fluorophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]-N-methylglycine4MRSA

Anti-inflammatory Potential

The compound has also been evaluated for its anti-inflammatory effects. Studies have shown that it can inhibit the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), a key regulator in inflammatory responses. The inhibition of NF-κB activity was quantified, revealing a dose-dependent relationship where higher concentrations resulted in greater inhibition .

Table 2: Inhibition of NF-κB Activity by Various Compounds

CompoundIC50_{50} (µM)Effect on NF-κB Activity
Compound C1030% inhibition
Compound D550% inhibition
N-[6-(4-Fluorophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]-N-methylglycine640% inhibition

Cytotoxicity Studies

Cytotoxicity assays have been conducted using various cancer cell lines, including MCF-7 (breast cancer) and Hek293-T (human embryonic kidney). The compound exhibited moderate cytotoxic effects with IC50_{50} values indicating potential for further development as an anticancer agent. The presence of electron-withdrawing groups such as trifluoromethyl enhances the compound's interaction with cellular targets, potentially leading to increased apoptosis in cancer cells .

Table 3: Cytotoxicity of N-[6-(4-Fluorophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]-N-methylglycine

Cell LineIC50_{50} (µM)
MCF-715
Hek293-T20

Case Studies

  • Antimicrobial Efficacy Against MRSA : In a study published in the Journal of Antimicrobial Chemotherapy, N-[6-(4-Fluorophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]-N-methylglycine showed potent activity against MRSA strains, outperforming standard treatments in terms of MIC values .
  • Inflammation Model : In an animal model of inflammation, the administration of this compound significantly reduced paw edema compared to control groups, supporting its potential as an anti-inflammatory agent .
  • Cytotoxicity in Cancer Research : A recent study highlighted the compound's ability to induce apoptosis in MCF-7 cells through the activation of caspase pathways, suggesting a mechanism for its anticancer properties .

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